molecular formula C23H15ClFN5O2 B2647750 N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-83-2

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2647750
CAS RN: 1031623-83-2
M. Wt: 447.85
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide represents a class of compounds that have been synthesized and analyzed for their potential applications in medicinal chemistry. These compounds, including structurally related analogs, have been synthesized through various methods, emphasizing the importance of the 2-substituent and ring substitution in modifying activity. The synthesis of these compounds often involves novel synthetic routes, starting with anthranilonitrile and a hydrazide, to explore their binding affinity to biological receptors and potential therapeutic applications (Francis et al., 1991).

Anticancer Activity

A significant area of research for these compounds is their anticancer activity. Specific derivatives have been designed and synthesized to meet structural requirements essential for anticancer activity, leading to the development of urea derivatives with considerable cytotoxicity against human neuroblastoma and human colon carcinoma cell lines. This research highlights the potential of these compounds in developing anticancer therapies, demonstrating significant cytotoxic effects in vitro (Reddy et al., 2015).

Antibacterial and Antifungal Activities

Another critical application area is the antibacterial and antifungal activities of these compounds. Studies have shown that certain fluorine-containing derivatives exhibit significant antibacterial activities, underscoring their potential in addressing antibiotic resistance challenges (Holla et al., 2005). Moreover, derivatives have been synthesized for their potential use as novel selective AMPA receptor antagonists, indicating their relevance in neurological research and treatment (Catarzi et al., 2004).

Molecular Docking and Drug Design

The structure-activity relationship (SAR) studies, including molecular docking, have provided insights into the interactions between these compounds and biological targets. These studies have facilitated the design of molecules with high specificity and potency, contributing to the development of drugs with improved efficacy and reduced side effects (Kim et al., 1996).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 2-chlorobenzylamine with 2-fluorobenzoyl chloride to form 2-chlorobenzyl 2-fluorobenzoate. This intermediate is then reacted with 2-aminobenzimidazole to form the desired product.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzoyl chloride", "2-aminobenzimidazole" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 2-chlorobenzyl 2-fluorobenzoate.", "Step 2: The intermediate 2-chlorobenzyl 2-fluorobenzoate is then reacted with 2-aminobenzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-chlorobenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final compound in pure form." ] }

CAS RN

1031623-83-2

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.85

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c24-17-7-3-1-5-14(17)12-26-22(31)13-9-10-16-19(11-13)30-21(27-23(16)32)20(28-29-30)15-6-2-4-8-18(15)25/h1-11,29H,12H2,(H,26,31)

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F)Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.